N-(2-chlorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound is a pyridine-based carboxamide derivative featuring a 2-chlorophenyl group at the carboxamide position and a 2-fluorophenylmethyl substituent at the N1 position of the dihydropyridine ring. Its molecular formula is C₁₉H₁₃ClF₂N₂O₂, with a molecular weight of 374.77 g/mol .
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-15-6-2-4-8-17(15)22-19(25)14-9-10-18(24)23(12-14)11-13-5-1-3-7-16(13)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNUNMHWCJBMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C18H16ClF N2O2
- Molecular Weight : 344.79 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, primarily in the context of anti-cancer and anti-inflammatory effects. Below are some key findings regarding its biological activity:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For instance, it showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 10 to 20 µM .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest. The compound appears to activate caspase pathways, leading to programmed cell death .
- Comparative Studies : When compared with standard chemotherapeutics like doxorubicin, this compound demonstrated comparable or superior activity against certain cancer types .
Anti-inflammatory Activity
Research indicates that this compound also possesses anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in modulating inflammatory responses .
- Animal Models : In vivo studies using rodent models of inflammation have reported reduced edema and pain responses following administration of the compound .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .
- Inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to control groups .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis induction |
| Anticancer | HCT116 | 12 | Cell cycle arrest |
| Anti-inflammatory | Rodent model | - | Cytokine inhibition |
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
The compound shares core structural motifs with several synthesized and commercial derivatives, differing primarily in substituent patterns and ring systems. Key comparisons include:
Pyridine/Pyridazine Carboxamides
Key Observations :
- Fluorine Effects : Fluorine at the ortho position (as in the target compound) enhances electronegativity and metabolic stability compared to para-substituted analogs like BG15463 .
- Core Modifications : Pyridazine-based analogs (e.g., Compound 9) exhibit higher synthetic yields (90%) compared to pyridine derivatives (e.g., Compound 8, 23%), possibly due to improved solubility or reactivity .
Indazole and Fentanyl Derivatives
While structurally distinct, compounds like AB-FUBINACA () and fentanyl analogs () share fluorophenylmethyl motifs. These compounds highlight the role of fluorine in enhancing lipophilicity and receptor binding, though their pharmacological targets (e.g., cannabinoid or opioid receptors) differ significantly from the pyridine-based carboxamides .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 2-fluorophenylmethyl group increases logP compared to non-fluorinated benzyl analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine and chlorine substituents may reduce oxidative metabolism, extending half-life .
- Target Selectivity : Pyridine carboxamides (e.g., Compound 8) show specificity for parasitic proteasomes, whereas pyridazines (e.g., Tepotinib in ) target human kinases like MET .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
